molecular formula C48H44BrN5O4 B2852812 Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) CAS No. 408356-71-8

Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)

Cat. No.: B2852812
CAS No.: 408356-71-8
M. Wt: 834.815
InChI Key: TYYKAXBNKFUSEC-UHFFFAOYSA-N
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Description

Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester is a fluorescent compound known for its application in biological imaging and detection. It combines the properties of rhodamine B, a highly fluorescent dye, and 1,10-phenanthroline, an organic molecule that forms stable complexes with metal ions. This compound is particularly useful for detecting iron within biological systems due to its specific interaction with Fe²⁺ ions .

Properties

IUPAC Name

[6-(diethylamino)-9-[2-[[4-(1,10-phenanthrolin-5-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H43N5O4.BrH/c1-5-52(6-2)34-21-23-39-42(28-34)57-43-29-35(53(7-3)8-4)22-24-40(43)44(39)36-14-9-10-15-37(36)48(55)56-30-31-17-19-32(20-18-31)47(54)51-41-27-33-13-11-25-49-45(33)46-38(41)16-12-26-50-46;/h9-29H,5-8,30H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYKAXBNKFUSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester typically involves the following steps:

    Formation of Rhodamine B Derivative: Rhodamine B is first modified to introduce a reactive group, such as an amine or carboxyl group.

    Coupling with 1,10-Phenanthroline: The modified rhodamine B is then reacted with 1,10-phenanthroline-5-amine under conditions that promote the formation of an amide bond. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    Esterification: The final step involves esterification with benzyl alcohol to form the benzyl ester derivative.

Industrial Production Methods

While specific industrial production methods for Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:

    Complexation: It forms stable complexes with metal ions, particularly Fe²⁺.

    Fluorescence Quenching: The fluorescence of the compound is quenched in the presence of Fe²⁺ ions, which is a key feature for its use as a sensor.

Common Reagents and Conditions

    Complexation: Typically involves the use of Fe²⁺ salts such as ferrous ammonium sulfate in buffered solutions.

    Fluorescence Studies: Conducted in buffered solutions with specific pH conditions to ensure optimal fluorescence properties.

Major Products Formed

Scientific Research Applications

Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester exerts its effects involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: A simpler fluorescent dye used in various imaging applications.

    1,10-Phenanthroline: An organic molecule used for metal ion detection and complexation.

Uniqueness

Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester is unique due to its dual functionality:

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